molecular formula C10H11ClN4O B2758080 1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one CAS No. 287917-33-3

1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2758080
CAS No.: 287917-33-3
M. Wt: 238.68
InChI Key: NZKKHCVGVIZZBC-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one (CAS: 287917-33-3) is an imidazolone derivative with a molecular formula C10H11ClN4O (molecular weight: 238.67 g/mol). Its structure features a 4-chlorobenzyl group at position 1, a hydrazino substituent at position 2, and a partially saturated imidazolone ring. Predicted properties include a density of 1.48 g/cm³, boiling point of 391.3°C, and pKa of 2.73, indicating moderate polarity and acidity . The compound is labeled as Harmful, necessitating careful handling .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-hydrazinyl-4H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-8-3-1-7(2-4-8)6-15-9(16)5-13-10(15)14-12/h1-4H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKKHCVGVIZZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=N1)NN)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolone ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the imidazolone intermediate.

    Addition of the Hydrazino Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The hydrazino group can participate in condensation reactions with carbonyl compounds, forming hydrazones and related derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:
This compound serves as a crucial building block in organic synthesis. Its imidazolone ring structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. Researchers utilize it as a reagent in nucleophilic substitution and condensation reactions, often leading to the formation of hydrazones and other derivatives.

Reactivity:
The compound exhibits notable reactivity due to its functional groups:

  • Oxidation: It can be oxidized to form oxides using agents like potassium permanganate.
  • Reduction: Reduction reactions using sodium borohydride yield reduced derivatives.
  • Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution, allowing for the introduction of diverse nucleophiles.

Biological Applications

Antimicrobial Properties:
Research has indicated that 1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anticancer Activity:
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, indicating its role as a lead compound in cancer therapy development . For instance, related thiazole-bearing compounds have shown significant cytotoxic activity against breast cancer and hepatocellular carcinoma cell lines .

Medicinal Applications

Therapeutic Agent Development:
The unique structural features of this compound make it a candidate for drug development targeting specific diseases. Its ability to interact with biological macromolecules suggests potential therapeutic applications in treating conditions characterized by pathological immune responses or enzyme inhibition .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit their activity, thereby influencing biochemical pathways relevant to disease progression .

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized for synthesizing specialty chemicals and intermediates. Its versatility in chemical reactions makes it suitable for producing various industrially relevant compounds.

Case Study 1: Anticancer Activity

A study investigated the synthesis of thiazole-integrated analogs derived from this compound. These compounds were tested against multiple cancer cell lines, revealing promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations: Hydrazino vs. Thiol/Sulfanyl Groups

  • 1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS: 55327-42-9): Molecular Formula: C9H7ClN2OS (molar mass: 242.69 g/mol). Key Differences: The chlorophenyl group is at position 2 instead of 4, and a sulfanyl (-SH) group replaces the hydrazino (-NH-NH2) substituent. Physicochemical Properties: Lower predicted density (1.36 g/cm³) and higher boiling point (445.2°C) compared to the target compound, likely due to sulfur’s higher atomic weight and reduced polarity . Safety: No available data, contrasting with the explicit hazard label of the target compound .
  • 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol (CAS: 790681-60-6):

    • Molecular Formula : C16H13ClN2S (molar mass: 300.81 g/mol).
    • Key Differences : A benzyl group and 4-chlorophenyl substituent are present, with a thiol (-SH) group at position 2.
    • Physicochemical Properties : Higher density (1.36 g/cm³) and boiling point (445.2°C) than the target compound, attributed to the larger benzyl group and sulfur atom .

Ring System Modifications: Imidazolone vs. Benzimidazole

  • 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole: Key Differences: A fully aromatic benzimidazole core replaces the dihydroimidazolone ring. The hydrazino group is absent, and a second 4-chlorophenyl group is introduced. Spectroscopic Data: IR shows C-N stretching at 1457 cm⁻¹, indicative of the benzimidazole’s aromaticity, contrasting with the imidazolone’s carbonyl (C=O) vibrations .
  • 4-(4-Chlorobenzylidene)-1-(4-methoxyphenyl)-2-phenyl-1H-imidazol-5(4H)-one :

    • Key Differences : A benzylidene group and methoxyphenyl substituent introduce conjugation, altering electronic properties. IR data reveals C=O (1645 cm⁻¹) and C=N (1610 cm⁻¹) stretches, similar to the target compound’s imidazolone core .

Biological Activity

1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one is a compound of interest due to its potential biological activities, especially in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11ClN4O
  • Molecular Weight : 238.67 g/mol
  • CAS Number : 1591990

These properties suggest a structure conducive to various biological interactions, particularly through its hydrazine and imidazole functional groups.

Antimicrobial Activity

Research indicates that compounds containing hydrazine and imidazole moieties often exhibit significant antimicrobial properties. A study focusing on similar imidazole derivatives reported varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, derivatives showed inhibition zones (IZ) against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 6.25 µg/mL to 18 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm)MIC (µg/mL)
Compound AE. coli206.25
Compound BS. aureus253.12
This compoundE. coliTBDTBD

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • DNA Intercalation : The imidazole ring may facilitate intercalation into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Hydrazine derivatives have been implicated in the inhibition of specific enzymes critical for bacterial survival.

Anticancer Activity

Emerging research suggests that this compound may also exhibit anticancer properties. Studies on related hydrazino compounds have demonstrated cytotoxic effects against various cancer cell lines:

  • Mechanism : The proposed mechanism includes induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Case Study: Cytotoxicity Assessment

In a recent study, a series of hydrazine derivatives were evaluated for their cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives exhibited IC50 values as low as 15 µM, suggesting potent anticancer activity .

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization or substitution reactions. A common approach involves reacting hydrazine derivatives with carbonyl-containing precursors. For example:

  • Hydrazine-mediated cyclization : Reacting 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with aryl isothiocyanates (e.g., phenyl isothiocyanate) under reflux in methanol yields imidazolone derivatives .
  • Base-promoted synthesis : A transition-metal-free method uses amidines and ketones in the presence of K₂CO₃, achieving spiro-fused derivatives at 80–100°C with yields up to 85% .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Reference
Hydrazine cyclizationHydrazine hydrate, MeOH, reflux70–80
Base-promoted cyclizationK₂CO₃, DMF, 80°C75–85
Imidoyl chloride routeDimethyl acetylenedicarboxylate65–70

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : To confirm hydrogen/carbon environments (e.g., distinguishing NH groups in the hydrazino moiety) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 279.1) .
  • X-ray Crystallography : Resolves 3D structure; SHELXL software is widely used for refinement .

Q. Table 2: Analytical Workflow

TechniquePurposeExample Data
¹H/¹³C NMRAssign functional groupsδ 7.2–7.4 (aromatic protons)
IR SpectroscopyIdentify NH/CO stretches~3200 cm⁻¹ (N-H stretch)
X-ray DiffractionConfirm crystal packingCCDC deposition number

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites.
  • Thermochemical data : Atomization energies and ionization potentials with <3 kcal/mol error using exact-exchange terms .

Q. Table 3: DFT Parameters

ParameterValue/FunctionalApplication
Basis Set6-311++G(d,p)Optimize geometry
Exchange-CorrelationB3LYPElectronic structure analysis
Solvent ModelPCM (Polarizable Continuum)Simulate solvent effects

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between NMR/MS and crystallographic data often arise from dynamic effects (e.g., tautomerism). Strategies include:

  • Variable-temperature NMR : To detect tautomeric equilibria (e.g., imine-enamine shifts) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystals to explain packing anomalies .
  • Cross-validation with synthetic intermediates : Compare spectra of derivatives (e.g., nitro-substituted analogs) .

Q. What strategies optimize regioselectivity in functionalizing the imidazolone core?

Methodological Answer:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at C4 to direct electrophilic substitution to C2 .
  • Metal-free catalysis : Use iodine or Brønsted acids to promote cycloadditions without side reactions .

Q. Example Protocol :

Nitrate the imidazolone ring using HNO₃/H₂SO₄ at 0°C.

Perform Suzuki coupling with aryl boronic acids under Pd(OAc)₂ catalysis .

Q. How to address low yields in hydrazine-mediated syntheses?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to separate hydrazine byproducts .
  • Solvent optimization : Replace methanol with ethanol or DMF to enhance solubility of intermediates .

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